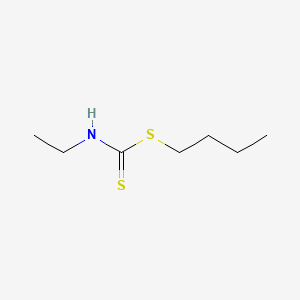
1,3-Bis(3-dodecoxypropyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(3-dodecoxypropyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom replacing the oxygen atom in urea, resulting in the general formula (R₁R₂N)(R₃R₄N)C=S. This compound is notable for its unique structure, which includes long alkyl chains, making it a subject of interest in various fields of research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-dodecoxypropyl)thiourea typically involves the reaction of dodecylamine with carbon disulfide (CS₂) and an alkylating agent. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with another molecule of dodecylamine to form the final thiourea derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(3-dodecoxypropyl)thiourea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The alkyl chains can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1,3-Bis(3-dodecoxypropyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the production of polymers, surfactants, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 1,3-Bis(3-dodecoxypropyl)thiourea involves its ability to form strong hydrogen bonds and coordinate with metal ions. This property is crucial for its role as a catalyst and ligand. In biological systems, the compound interacts with cellular targets, disrupting metabolic pathways and exhibiting antimicrobial or anticancer effects. The exact molecular targets and pathways vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(3,4-dichlorophenyl)thiourea
- 1,1′-(ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1′-(butane-1,4-diyl)bis(3-phenylthiourea)
Uniqueness
1,3-Bis(3-dodecoxypropyl)thiourea is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring surfactant-like behavior or in environments where hydrophobic interactions are critical. Its ability to form stable complexes with metal ions also sets it apart from other thiourea derivatives .
Propriétés
Numéro CAS |
6277-19-6 |
|---|---|
Formule moléculaire |
C31H64N2O2S |
Poids moléculaire |
528.9 g/mol |
Nom IUPAC |
1,3-bis(3-dodecoxypropyl)thiourea |
InChI |
InChI=1S/C31H64N2O2S/c1-3-5-7-9-11-13-15-17-19-21-27-34-29-23-25-32-31(36)33-26-24-30-35-28-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H2,32,33,36) |
Clé InChI |
SYNLXWVKYDFQQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOCCCNC(=S)NCCCOCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


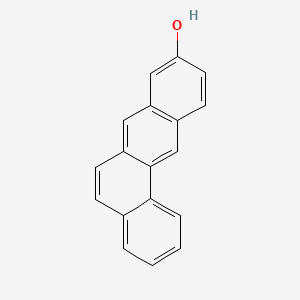

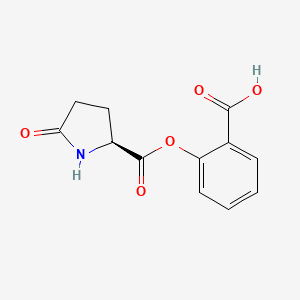
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
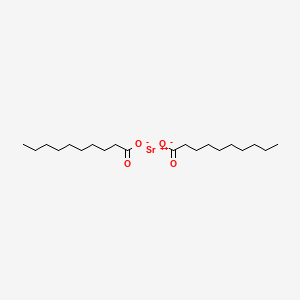
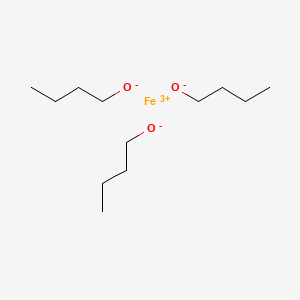
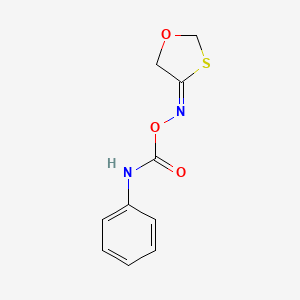
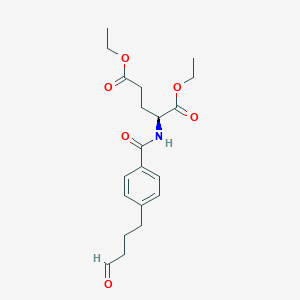

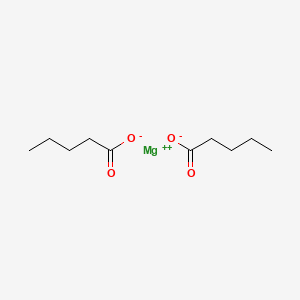

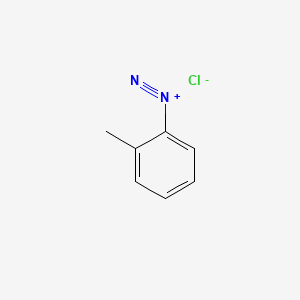
![(1R,3S,6R,9R,13S,14R,19E,25R)-13-hydroxy-6,14,26-trimethylspiro[2,5,11,17,24-pentaoxapentacyclo[23.2.1.03,9.04,6.09,26]octacosa-19,21-diene-27,2'-oxirane]-12,18,23-trione](/img/structure/B12645961.png)
